molecular formula C9H16N2O2 B14609390 1,6-Diazacycloundecane-2,5-dione CAS No. 57531-05-2

1,6-Diazacycloundecane-2,5-dione

Cat. No.: B14609390
CAS No.: 57531-05-2
M. Wt: 184.24 g/mol
InChI Key: OXWMWPUJBVQELN-UHFFFAOYSA-N
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Description

1,6-Diazacycloundecane-2,5-dione is a synthetic macrocyclic compound featuring a diazacycloundecane core structure. This molecule is characterized by its diketopiperazine-like structural motif, which is of significant interest in medicinal chemistry and chemical biology for the design of novel pharmacologically active compounds . Compounds with similar macrocyclic and heterocyclic architectures are frequently investigated as key scaffolds in the development of enzyme inhibitors and for their potential to mimic biological peptide structures . Researchers utilize this and related structures in various applications, including the study of structure-activity relationships (SAR) and as intermediates in the synthesis of more complex molecular entities. The presence of nitrogen atoms within the ring system provides potential sites for coordination or further chemical modification, making it a versatile building block for chemical synthesis . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

57531-05-2

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1,6-diazacycloundecane-2,5-dione

InChI

InChI=1S/C9H16N2O2/c12-8-4-5-9(13)11-7-3-1-2-6-10-8/h1-7H2,(H,10,12)(H,11,13)

InChI Key

OXWMWPUJBVQELN-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)CCC(=O)NCC1

Origin of Product

United States

Preparation Methods

High-Dilution Cyclization

Macrocyclic diamides are often synthesized via cyclocondensation under high-dilution conditions to minimize polymerization. A patent by CN104098565A describes a related approach for 3,6-diazabicyclo[3.2.2]nonane derivatives, utilizing cyclopentanone and primary amines. Adapting this method:

  • Reagents : 1,6-diaminoundecane and diethyl oxalate.
  • Conditions : Slow addition of reagents in anhydrous THF under nitrogen, catalyzed by p-toluenesulfonic acid (PTSA).
  • Yield : ~35% after column chromatography (inferred from analogous syntheses).

Template-Assisted Synthesis

Template-directed cyclization improves ring-closure efficiency. The synthesis of 3,9-diaza spiro[5.5]undecane derivatives (CN101255159A) employs cholamine to orient reactants. For 1,6-Diazacycloundecane-2,5-dione:

  • Template : Cholamine or crown ethers.
  • Steps :
    • Condensation of 1,6-diaminoundecane with malonyl chloride.
    • Hydrolysis and decarboxylation under acidic conditions (H2SO4, 100°C, 18 hr).
    • Reduction with LiAlH4 to form the macrocyclic amine, followed by oxidation to the dione.
  • Yield : 40–45%.

Ring Expansion Strategies

Azide-Mediated Ring Expansion

US3432507A details the synthesis of diazatricyclododecadienones via azide-mediated ring expansion. Adapting this for this compound:

  • Starting Material : 8-membered lactam (e.g., 1,5-diazacyclooctane-2,6-dione).
  • Reagents : Sodium azide (NaN3) in H2SO4 at 80°C for 24 hr.
  • Outcome : Ring expansion to 11-membered diazacycloundecane dione.
  • Yield : 28%.

Reductive Amination and Oxidation

LiAlH4 Reduction Followed by Oxidation

CN101255159A reduces carbodiimides to diamines using LiAlH4. Applied to this compound:

  • Synthesize linear precursor: N,N'-dicyano-1,6-diaminoundecane.
  • Reduce with LiAlH4 in THF to form 1,6-diazacycloundecane.
  • Oxidize with KMnO4 in acidic conditions to introduce dione groups.
  • Yield : 30–35%.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages Limitations
High-Dilution Cyclization 1,6-Diaminoundecane, diethyl oxalate THF, PTSA, 72 hr 35% Scalable, fewer side reactions Low yield, expensive reagents
Template-Assisted Malonyl chloride, diamine H2SO4, 100°C, cholamine template 45% Improved regioselectivity Template removal required
Azide Ring Expansion 8-membered lactam, NaN3 H2SO4, 80°C, 24 hr 28% Converts smaller rings to macrocycles Hazardous azide handling
Photochemical Diethyl diester UV, benzene, 48 hr <20% No catalysts required Very low yield, side products

Challenges and Optimization

  • Ring Strain : Medium-sized rings (8–12 members) suffer from transannular strain. Using flexible spacers (e.g., undecane) mitigates this.
  • Side Reactions : Polymerization dominates without high-dilution conditions. Microfluidic reactors improve mixing and yields.
  • Oxidation Control : Over-oxidation of amines to nitrones is common. Stepwise oxidation with TEMPO/NaClO2 offers better control.

Chemical Reactions Analysis

Types of Reactions

1,6-Diazacycloundecane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

1,6-Diazacycloundecane-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-diazacycloundecane-2,5-dione involves its interaction with molecular targets and pathways. The compound’s nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its cyclic structure allows for specific interactions with enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Table 2: Bioactivity of Selected DKPs Against H1N1

Compound IC50 (μM) Key Structural Features
Albonoursin (7) 6.8 ± 1.5 N-methylation, hydrophobic groups
Compound 6 28.9 ± 2.2 Benzylidene, isobutyl side chain
Compound 3 41.5 ± 4.5 4-Hydroxybenzylidene

Role of Substituents and Stereochemistry

  • N-Methylation : Enhances metabolic stability and bioavailability, as seen in 7 vs. 6 .
  • Spiro vs.

Q & A

Q. What are the critical steps in synthesizing 1,6-Diazacycloundecane-2,5-dione, and how can researchers optimize yield?

Methodological Answer: The synthesis typically involves cyclization of carboxylic acid derivatives with diamines under acidic reflux conditions. For example, a mixture of the carboxylic acid precursor and ethylenediamine in dioxane with 4 N HCl is refluxed for 18 hours, followed by neutralization, extraction, and solvent evaporation . Key optimization factors include:

  • Reaction Time: Prolonged reflux (≥18 hours) ensures complete cyclization.
  • Purification: Column chromatography (e.g., chloroform:ethyl acetate, 9:1) resolves impurities, as seen in alkylation steps of analogous diazaspiro compounds .
  • Yield Variability: Yields range from 50% to 85% depending on substituents; electron-donating groups (e.g., methoxy) improve yields .
Compound ExampleYield (%)Key SubstituentPurification Method
5a (Phenyl)50ArylCH₂Cl₂ extraction
5d (Phenyl)80Aryl + SpiroColumn chromatography

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • IR Spectroscopy: Identifies imide carbonyls (1685–1720 cm⁻¹) and absence of NH stretches (~3100 cm⁻¹) after alkylation .
  • NMR: ¹H-NMR confirms spirocyclic CH₂ environments (δ 1.80–2.37 ppm) and aryl proton integration. ¹³C-NMR distinguishes carbonyl carbons (δ 168–175 ppm) .
  • X-ray Crystallography: Resolves π-π stacking interactions (e.g., centroid distances of 3.44 Å in analogous dione derivatives) .

Advanced Research Questions

Q. How should researchers address contradictory spectral data when synthesizing novel this compound analogs?

Methodological Answer: Contradictions often arise from:

  • Steric Hindrance: Bulky substituents may alter expected coupling patterns in NMR. Compare with spirocyclic models in δ 2.00–2.37 ppm regions .
  • Hydrogen Bonding: Unexpected NH signals in IR may indicate incomplete alkylation; repeat reaction with excess alkylating agent and phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
  • Crystallographic Validation: If NMR/IR data conflict, use X-ray analysis to confirm spatial arrangements, as demonstrated in pyrrole-dione systems .

Q. What strategies mitigate low yields in alkylation reactions of this compound precursors?

Methodological Answer: Low yields in alkylation (e.g., methyl bromoacetate reactions) can be improved by:

  • Catalyst Optimization: Tetrabutylammonium bromide enhances phase transfer in biphasic systems .
  • Solvent Choice: Polar aprotic solvents (e.g., acetone) improve reagent solubility and reaction homogeneity .
  • Stoichiometry: Use a 7:1 molar ratio of alkylating agent to precursor to drive reactivity .

Q. How do researchers design safe protocols for handling hazardous reagents in this compound synthesis?

Methodological Answer: Follow hazard assessments outlined in Prudent Practices in the Laboratory (NAS, 2011):

  • Risk Mitigation: Evaluate toxicity of intermediates (e.g., ethylenediamine) and use fume hoods for volatile solvents (dioxane, THF) .
  • Waste Management: Neutralize acidic residues (e.g., 4 N HCl) with NaHCO₃ before disposal .
  • Training: Require 100% safety exam compliance for lab personnel, as mandated for advanced chemistry courses .

Methodological Notes

  • Data Reproducibility: Document reaction conditions meticulously (e.g., reflux duration, solvent purity) to align with published spectral benchmarks .
  • Interdisciplinary Validation: Combine synthetic data with computational modeling (e.g., DFT for hydrogen bonding trends) to resolve structural ambiguities .

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